4-(3-Bromo-2-oxopropyl)benzonitrile
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Overview
Description
4-(3-Bromo-2-oxopropyl)benzonitrile is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 3-bromo-2-oxopropyl moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-(3-Bromo-2-oxopropyl)benzonitrile is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-oxopropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with an appropriate oxoalkylating agent under controlled conditions. One common method involves the use of 3-bromo-2-oxopropyl chloride as the alkylating agent in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-oxopropyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-2-oxopropyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The oxo group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), aprotic solvents (e.g., DMF).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-(3-amino-2-oxopropyl)benzonitrile.
Oxidation: Formation of 4-(3-bromo-2-carboxypropyl)benzonitrile.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-oxopropyl)benzonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-oxopropyl)benzonitrile
- 4-(3-Fluoro-2-oxopropyl)benzonitrile
- 4-(3-Iodo-2-oxopropyl)benzonitrile
Uniqueness
4-(3-Bromo-2-oxopropyl)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
4-(3-bromo-2-oxopropyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMSCCKUMQEKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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